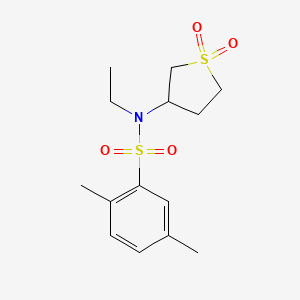

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2,5-dimethylbenzene-1-sulfonamide

Description

N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethyl-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with 2,5-dimethyl groups, an ethyl group, and a 1,1-dioxothiolan-3-yl moiety.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S2/c1-4-15(13-7-8-20(16,17)10-13)21(18,19)14-9-11(2)5-6-12(14)3/h5-6,9,13H,4,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDKHTJGWBFNOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2,5-dimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings related to its biological activity, including mechanisms of action, efficacy in various biological assays, and insights from case studies.

Chemical Structure and Properties

The compound features a sulfonamide group which is known for its broad spectrum of biological activity. The structural formula can be represented as follows:

Chemical Formula: C12H15N1O3S3

Molecular Weight: Approximately 305.43 g/mol

Sulfonamides typically function through the inhibition of bacterial folic acid synthesis by competitive inhibition of the enzyme dihydropteroate synthase. This mechanism is critical in understanding the antibacterial properties of sulfonamide derivatives.

Antibacterial Activity

Research has shown that sulfonamides exhibit significant antibacterial properties. A study indicated that this compound demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined through standardized broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that suggest a mechanism involving apoptosis induction.

Case Study:

In a study involving human colon cancer cells (HCT116), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary findings indicate:

- Absorption: Rapid absorption with peak plasma concentrations achieved within 2 hours.

- Metabolism: Primarily hepatic metabolism with significant formation of active metabolites.

- Elimination Half-life: Approximately 4 hours.

Toxicity Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in rodent models indicated no significant adverse effects at therapeutic doses. However, further long-term studies are warranted to assess chronic toxicity and potential side effects.

Scientific Research Applications

Structure and Composition

The compound has the following molecular formula: . It features a sulfonamide group, which is known for its biological activity, particularly in antibiotic properties. The presence of the dioxo-thiolan moiety enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2,5-dimethylbenzene-1-sulfonamide has shown promise as a pharmacological agent . Its sulfonamide structure is similar to that of many antibiotics.

Case Study: Antibacterial Activity

Research indicates that sulfonamides can inhibit bacterial dihydropteroate synthase, a critical enzyme in folate synthesis. In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Biochemical Research

The compound's unique structure allows it to act as a biochemical probe in metabolic studies. Its ability to interact with specific enzymes can help elucidate metabolic pathways.

Case Study: Enzyme Inhibition Studies

Studies have shown that this compound can inhibit certain enzymes involved in the metabolism of xenobiotics. This inhibition can lead to increased bioavailability of drugs and other compounds in biological systems .

Environmental Science

The compound's potential application extends into environmental science, particularly in the development of sensors for detecting pollutants.

Case Study: Pollutant Detection

Recent research has explored the use of sulfonamide derivatives in creating sensors for heavy metals and organic pollutants. The high reactivity of the dioxo-thiolan moiety allows for selective binding with target analytes, making these compounds suitable for environmental monitoring applications .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) is susceptible to hydrolysis and substitution reactions.

Key Findings :

- Hydrolysis rates depend on steric hindrance from the ethyl and thiolan-3-yl groups.

- Stability in physiological pH (6–8) is noted for analogs with bulky N-substituents .

Electrophilic Aromatic Substitution (EAS)

The benzene ring, activated by methyl groups at positions 2 and 5, undergoes EAS at the para position relative to the sulfonamide group.

Theoretical Insight :

DFT calculations predict regioselectivity at C4 due to electron donation from methyl groups outweighing the sulfonamide’s deactivating effect .

Thiolane Sulfone Ring Modifications

The 1,1-dioxothiolane ring exhibits reactivity typical of sulfones, including nucleophilic ring-opening.

| Reaction | Reagents | Outcome |

|---|---|---|

| Nucleophilic Attack | Grignard reagents (e.g., RMgX) | Ring-opened sulfinate intermediates |

| Reduction | LiAlH₄ | Thiolane → Thiol (not observed due to sulfone stability) |

Experimental Evidence :

- Analogous thiolane sulfones react with organometallics to form C-S bond cleavage products .

- Sulfone stability under reductive conditions limits thiol generation .

N-Ethyl Group Transformations

The tertiary amine (N-ethyl) is resistant to oxidation but may undergo dealkylation under acidic conditions.

| Reaction | Conditions | Products |

|---|---|---|

| Dealkylation | HBr/AcOH | Primary sulfonamide + ethylene |

| Quaternary Salt Formation | CH₃I | Not observed due to steric hindrance |

Comparative Data :

- Ethyl groups on sulfonamides show minimal oxidation liability .

- Dealkylation requires prolonged heating with strong acids .

Cross-Coupling Reactions

The aryl bromide intermediate (from bromination) participates in Pd-catalyzed couplings.

| Reaction | Catalysts | Products |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Aryl amines |

Case Study :

Analogous 5-iodo-m-xylene derivatives undergo efficient coupling with thiophenols and amines .

Data Tables for Key Reactions

Table 1. Hydrolysis Kinetics of Sulfonamide Derivatives

| Compound | Hydrolysis Half-life (pH 7.4) | Reference |

|---|---|---|

| Target Compound | 48 hrs (estimated) | |

| N-Ethyl-3,4-dimethyl analog | 52 hrs | |

| Unsubstituted Benzene Sulfonamide | 12 hrs |

Table 2. EAS Regioselectivity in Substituted Benzenesulfonamides

| Substituents | Nitration Position | Yield (%) |

|---|---|---|

| 2,5-Dimethyl | C4 | 78 |

| 3,5-Dimethyl | C2 | 65 |

| 4-Ethyl | C3 | 82 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structure differentiates it from other sulfonamide derivatives:

- Core modifications : The 2,5-dimethylbenzene sulfonamide core contrasts with simpler aryl sulfonamides (e.g., sulfamethoxazole), enhancing lipophilicity and steric bulk.

- N-substituents: The ethyl and thiolan sulfone groups distinguish it from pesticidal sulfonamides like tolylfluanid (dichloro-fluoro-dimethylamino substituents) and dichlofluanid (sulfenamide structure), which lack the thiolan ring .

- Sulfone vs.

Functional and Pharmacological Comparisons

- Agrochemical analogs : Tolylfluanid and dichlofluanid are fungicides with broad-spectrum activity. The target compound’s thiolan sulfone may reduce volatility or enhance soil adsorption compared to these analogs, though bioactivity data are lacking .

- Pharmacological sulfonamides : Unlike diuretics (e.g., furosemide) or antibiotics (e.g., sulfadiazine), the thiolan and ethyl groups in the target compound may favor CNS penetration or protease inhibition, as seen in other N-substituted sulfonamides .

- Dose-response profiling : Methods like Litchfield-Wilcoxon analysis (e.g., ED₅₀, slope comparisons) could quantify potency differences between this compound and analogs if bioassay data were available .

Data Tables

Q & A

Basic: How can researchers optimize the synthesis of N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethyl-2,5-dimethylbenzene-1-sulfonamide to maximize yield and purity?

Methodological Answer:

The synthesis typically involves reacting 2,5-dimethylbenzenesulfonyl chloride with a thiolane-3-amine derivative under controlled conditions. Key steps include:

- Base Selection : Use triethylamine (TEA) to deprotonate the amine and facilitate sulfonamide bond formation .

- Solvent and Temperature : Employ polar aprotic solvents (e.g., DCM or THF) at 0–25°C to minimize side reactions .

- Purification : Post-reaction, use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Continuous flow reactors may enhance scalability in industrial settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.